molecular formula C12H12BrN B183850 1-(4-Bromophenyl)cyclopentanecarbonitrile CAS No. 143328-19-2

1-(4-Bromophenyl)cyclopentanecarbonitrile

Cat. No. B183850
M. Wt: 250.13 g/mol
InChI Key: NLHJLQZXHOLSBX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopentanecarbonitrile is a chemical compound with the CAS Number: 143328-19-2 . It has a molecular weight of 250.14 and its IUPAC name is 1-(4-bromophenyl)cyclopentanecarbonitrile .


Molecular Structure Analysis

The molecular formula of 1-(4-Bromophenyl)cyclopentanecarbonitrile is C12H12BrN . The InChI code for this compound is 1S/C12H12BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 .


Physical And Chemical Properties Analysis

1-(4-Bromophenyl)cyclopentanecarbonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 351.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.6±3.0 kJ/mol and a flash point of 166.3±25.9 °C . The compound is solid at room temperature .

Scientific Research Applications

Synthesis of Heterospiro Systems and Spirocyclic Compounds
1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile, a related compound, has been synthesized and used as an intermediate in the synthesis of derivatives of a series of heterospiro systems. This process involves condensation with primary amines and vicinal eneamino carbonyl compounds, leading to the creation of previously undescribed condensed spirocyclic systems. These findings highlight the compound's utility in synthesizing complex heterocyclic architectures, which have potential applications in pharmaceuticals and materials science (Kisel, Kostyrko, & Kovtunenko, 2002).

Synthesis of S1P1 Receptor Agonists
Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an analogue, has been utilized as a key intermediate for the synthesis of S1P1 receptor agonists. A scalable synthesis and isolation method for each of the four stereoisomers of this compound has been developed, demonstrating the compound's significance in the synthesis of therapeutic agents targeting the S1P1 receptor (Wallace et al., 2009).

Anticancer Activity of Bromophenol Derivatives
Research on bromophenol derivatives, such as BOS-102, which contains a bromophenyl group, has shown significant anticancer activities on human lung cancer cell lines. These compounds induce cell cycle arrest and apoptosis through ROS-mediated pathways, highlighting their potential in developing novel anticancer drugs (Guo et al., 2018).

Photoluminescence of Thiophene Derivatives
Novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile unit, synthesized from precursors including 1-(4-Bromophenyl)cyclopentanecarbonitrile, exhibit green fluorescence in both solid state and solution, indicating their potential application in organic light-emitting diodes (OLEDs) and as fluorescent markers (Xu, Yu, & Yu, 2012).

Antimicrobial Activities of Triazole Derivatives
Triazole derivatives synthesized from 1-(4-Bromophenyl)cyclopentanecarbonitrile have shown potent antimicrobial activities against various microorganisms, surpassing traditional antimicrobials like triclosan and fluconazole. These compounds provide a foundation for the development of new antimicrobial agents (Zhao et al., 2012).

Safety And Hazards

The compound should be stored at room temperature . It should be kept away from heat, flames, and sparks. Oxidizing agents should be avoided as they may react with the compound . Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide .

properties

IUPAC Name

1-(4-bromophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHJLQZXHOLSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398403
Record name 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cyclopentanecarbonitrile

CAS RN

143328-19-2
Record name 1-(4-Bromophenyl)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143328-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-bromophenyl)acetonitrile (1.0 g, 5.10 mmol) and 1,4-dibromobutane (0.67 ml, 5.6 mmol) in THF (10 ml) was added potassium bis(trimethylsilyl) amide (2.23 g, 11.2 mmol) and tetra-n-butylammonium bromide (164 mg, 0.51 mmol). The mixture was stirred for 2 h and then quenched with 1N HCl. Ethyl acetate was added, the layers separated and the organic layer was washed with water and brine. Drying, solvent evaporation and flash chromatography (silica gel, 20% EtOAc/hexanes) gave 1-(4-bromophenyl)cyclopentanecarbonitrile.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
164 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of NaH (2.55 g, 63.75 mmol, 60%) in dimethyl sulfoxide (50 mL) were added dropwise a mixture of 4-bromophenyl-acetonitrile (223) (5 g, 25.51 mmol) and 1,4-dibromobutane (3.04 mL, 25.51 mmol) dissolved in dimethyl sulfoxide:ether (1:1) (50 mL) at 0° C. and the reaction mixture was stirred at this temperature for 2 h. After completion of the reaction, water (20 mL) and 10% HCl solution (50 mL) were added to the mixture and the mixture was extracted with ethyl acetate (2×200 ml). The organic layer was dried over Na2SO4, concentrated and purified by 100-200 silica column chromatography using hexane as the eluent to give 1-(4-bromophenyl)-cyclopentanecarbonitrile (224) (5.7 g, 89%) as a white crystalline solid.
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.04 mL
Type
reactant
Reaction Step Two
Name
dimethyl sulfoxide ether
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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